Epimestrol
Overview
Description
Synthesis Analysis
The synthesis of Epimestrol and related compounds involves complex organic reactions. While direct synthesis of Epimestrol isn't detailed in the available literature, studies on similar compounds offer insights into possible synthetic pathways. For instance, the synthesis of 17-epi-ethynylestradiol and its ether derivatives, which are structurally related to Epimestrol, has been achieved through the reduction of epoxides and demethylation processes. This suggests a potential methodology for Epimestrol synthesis involving key steps like ozonolysis, lactonisation, and rearrangements of epoxides (Kanojia, Allen, Killinger, & McGuire, 1979).
Molecular Structure Analysis
The molecular structure of Epimestrol, like that of its related compounds, is characterized by specific stereochemistry at the carbon atoms, which is crucial for its biological activity. The stereochemistry impacts the molecule's interaction with biological targets. The synthesis of epimeric compounds, as seen in related studies, emphasizes the significance of stereocontrolled synthesis to achieve the desired epimer (R. Figueroa et al., 2011).
Chemical Reactions and Properties
Epimestrol's chemical properties can be inferred from the reactions involved in its synthesis and those of similar compounds. The process involves reactions like ozonolysis, indicating its sensitivity to oxidative conditions, and epoxide rearrangements, which suggest its reactivity towards acids and bases. These reactions highlight the importance of protecting groups in the synthesis of such sensitive molecules (Nicolas Kratena et al., 2017).
Scientific Research Applications
Fertility and Reproductive Health
Research by Köhler (2008) explored the use of Epimestrol in treating infertility. The study focused on women with normogonadotropic, normoprolactinaemic anovulatory cycles, where Epimestrol was administered to induce ovulation. This treatment resulted in pregnancy in several cases, demonstrating its potential application in managing infertility issues (Köhler, 2008).
Pharmacological Effects on Reproductive and Endocrine System
Liu Dong-xiao (2010) discussed the pharmacological role of Epimedium on the reproductive and endocrine systems. The study highlighted its effects similar to sex hormones and its impact on hypothalamus-pituitary-gonadal/adrenal axis, influencing sex hormone levels, sex organ functionality, and sexual function. This research indicates the broad spectrum of pharmacological impacts Epimedium has on the reproductive and endocrine systems (Liu Dong-xiao, 2010).
Osteoporosis Treatment
A study by Xu et al. (2016) investigated the anti-osteoporosis effects of Epimedium, focusing on its estrogen-like mechanism. This research suggested that Epimedium could be beneficial in treating osteoporosis by regulating estrogen-related targets and influencing several estrogen-related pathways (Xu et al., 2016).
Neuropharmacological Activities
Cho et al. (2017) reviewed the neuropharmacological activities of Epimedii Herba (EH), an herbal medicine derived from the genus Epimedium. The study emphasized EH's role in functional recovery from brain diseases, particularly highlighting its influence on neuroplasticity, a critical factor in brain recovery processes (Cho et al., 2017).
Antidepressant Mechanism
Huang Shijin's (2015) research on Epimedium focused on its application and mechanism in treating depression. The study found that Epimedium's antidepressant mechanism relates to anti-cerebral ischemia, anti-free radical activity, and its effects on monoamine neurotransmitters and receptors. This suggests its potential application in developing new antidepressant drugs (Huang Shijin, 2015).
Other Therapeutic Applications
Additional studies have highlighted various therapeutic applications of Epimedium, including treatment for menopausal syndrome, lipid metabolism improvement, and potential use in hormone replacement therapy. Research by Yan et al. (2008) specifically noted its effectiveness in postmenopausal women, influencing estrogen levels and improving lipid metabolism (Yan et al., 2008).
properties
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCIIQUZBJAE-RRQVMCLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859807 | |
Record name | 3-Methoxy-17-epiestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epimestrol | |
CAS RN |
7004-98-0 | |
Record name | Epimestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7004-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epimestrol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epimestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13386 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EPIMESTROL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-17-epiestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epimestrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIMESTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IVE3SDZ38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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